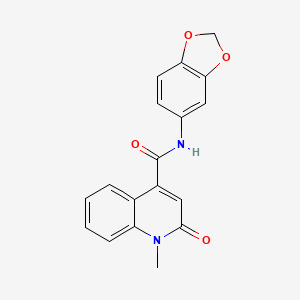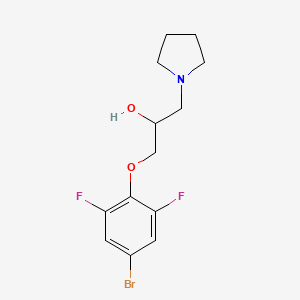![molecular formula C20H21NO5S B12162760 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12162760.png)
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound that features a pyrrolidine-2,3-dione core structure. This compound is characterized by the presence of a hydroxy group, a thiophen-2-yl moiety, a methoxyphenyl group, and a methoxypropyl group. The compound’s unique structure makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using a methoxybenzoyl chloride and an appropriate catalyst.
Attachment of the Thiophen-2-yl Moiety: This can be accomplished through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophen-2-yl boronic acid or stannane.
Addition of the Methoxypropyl Group: This step may involve an alkylation reaction using a methoxypropyl halide and a strong base.
Formation of the Hydroxy Group: This can be achieved through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, leading to the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the hydroxy group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the thiophen-2-yl moiety can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
- (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione
Uniqueness
- Structural Features : The presence of the thiophen-2-yl moiety distinguishes it from similar compounds that may have a phenyl or methylphenyl group instead.
- Reactivity : The compound’s unique structure influences its reactivity, making it suitable for specific types of chemical reactions that similar compounds may not undergo as readily.
- Applications : The compound’s distinct properties make it valuable for specific applications in chemistry, biology, medicine, and industry, where similar compounds may not be as effective.
Properties
Molecular Formula |
C20H21NO5S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)-1-(3-methoxypropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO5S/c1-25-11-4-10-21-17(13-6-8-14(26-2)9-7-13)16(19(23)20(21)24)18(22)15-5-3-12-27-15/h3,5-9,12,17,23H,4,10-11H2,1-2H3 |
InChI Key |
MVZXRTKKXRLIPJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone](/img/structure/B12162682.png)

![1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B12162691.png)

![{6-[5-(2,3-Dichlorophenyl)furan-2-yl]-2,4-dihydroxy-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl}(phenyl)methanone](/img/structure/B12162702.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B12162709.png)
![1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-chlorophenyl)sulfanyl]ethanone](/img/structure/B12162716.png)

![N-ethyl-2-[2-(4-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12162736.png)

![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162743.png)
![2-{[5-(4-Fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12162749.png)
![1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162756.png)
